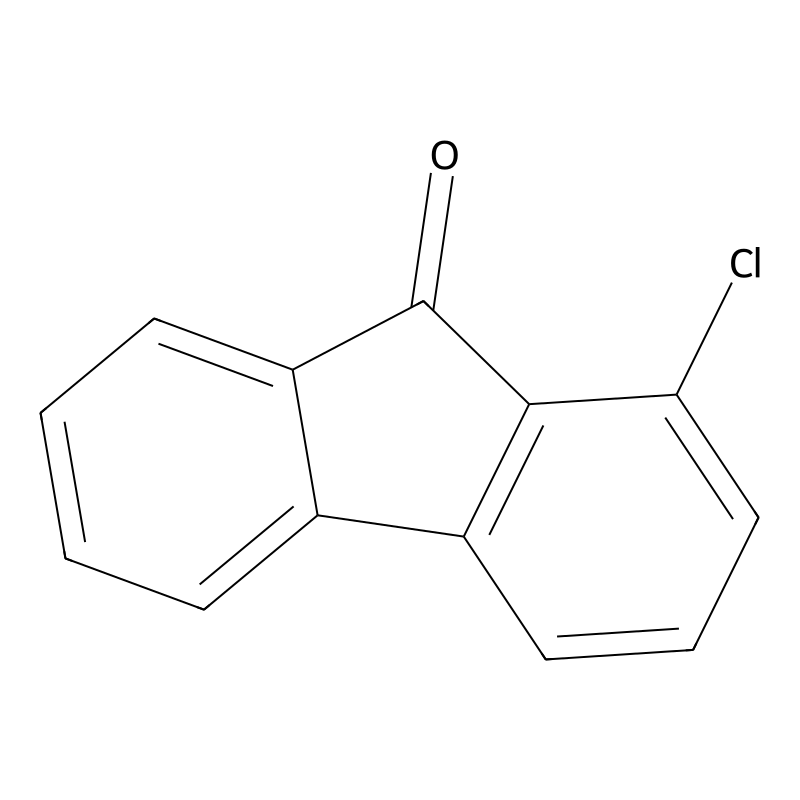

9H-Fluoren-9-one, 1-chloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of a chlorine atom and a ketone group (C=O) makes 1-Chlorofluoren-9-one an interesting building block for organic synthesis. Chlorine can participate in various substitution reactions, while the ketone can undergo condensation reactions to form complex molecules. However, specific examples of its use in organic synthesis haven't been documented extensively in scientific literature.

- Material Science: Fluorene derivatives are known for their interesting photophysical properties, making them useful in material science applications like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) . The introduction of a chlorine atom can potentially alter these properties, allowing for the design of novel materials with tailored functionalities. However, research focused on 1-Chlorofluoren-9-one in this area is scarce.

- Medicinal Chemistry: Fluorenone derivatives have been explored for their potential medicinal properties, including anticancer and anti-inflammatory activities . The impact of the chlorine substitution on the biological activity of 1-Chlorofluoren-9-one is yet to be explored in detail.

9H-Fluoren-9-one, 1-chloro- is a chlorinated derivative of 9H-fluoren-9-one, characterized by its aromatic structure and ketone functional group. The molecular formula for this compound is C13H7ClO, with a molecular weight of approximately 220.64 g/mol. It appears as a yellow crystalline solid and exhibits varying solubility in organic solvents, being insoluble in water . The presence of the chlorine atom at the 1-position enhances its reactivity, making it a valuable intermediate in organic synthesis.

Types of Reactions- Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, allowing for the formation of diverse derivatives.

- Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the creation of more complex aromatic structures .

Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols in the presence of a base.

- Oxidation: Using agents such as potassium permanganate or chromium trioxide.

- Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed- Substituted derivatives through nucleophilic attack.

- Alcohols and carboxylic acids from oxidation and reduction reactions.

- Substitution: Nucleophiles like amines or thiols in the presence of a base.

- Oxidation: Using agents such as potassium permanganate or chromium trioxide.

- Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed- Substituted derivatives through nucleophilic attack.

- Alcohols and carboxylic acids from oxidation and reduction reactions.

Synthetic Routes

The synthesis typically involves the chlorination of 9H-fluoren-9-one using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is conducted in an inert solvent such as dichloromethane under controlled low-temperature conditions to ensure selective substitution at the 1-position .

Industrial Production

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality.

Here are some compounds similar to 9H-Fluoren-9-one, 1-chloro-, highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 9H-Fluoren-9-one | C13H10O | Parent compound; widely used in organic synthesis. |

| 3-Chloro-9H-fluoren-9-one | C13H8ClO | Another chlorinated derivative with different reactivity patterns. |

| 3-Methoxy-9H-fluoren-9-one | C14H12O2 | Contains a methoxy group that alters its electronic properties. |

| 3-Fluoro-9H-fluoren-9-one | C13H8F O | Fluorinated variant that may exhibit different biological activities. |

Each compound presents unique reactivity and applications based on its substituent groups, making them valuable in various fields of research and industry .

Friedel-Crafts acylation serves as a foundational strategy for introducing functional groups to aromatic systems, including fluorenone derivatives. While traditionally used for acyl group installation, this method can be adapted to indirect halogenation pathways. For example, acetylation at specific positions on the fluorenone ring can direct subsequent halogenation reactions by altering electronic density patterns.

In a study exploring Friedel-Crafts acetylation of 9H-fluorene, researchers employed acetyl chloride (AcCl) and aluminum trichloride (AlCl₃) in carbon disulfide (CS₂) as the solvent. The reaction preferentially yielded 2-acetyl-9H-fluorene due to the electron-withdrawing effect of the ketone group at position 9, which deactivates the adjacent positions and directs electrophilic attack to the para position. This regioselectivity underscores the potential for using acyl groups to steer halogenation toward the 1-position in fluorenone derivatives.

Table 1: Reaction Conditions for Friedel-Crafts Acylation of 9H-Fluorene

| Catalyst | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | CS₂ | 0–5 | 2-Acetyl-9H-fluorene | 78 |

| FeCl₃ | CH₂Cl₂ | 25 | 2-Acetyl-9H-fluorene | 65 |

| BF₃·OEt₂ | Toluene | -10 | 4-Acetyl-9H-fluorene | 42 |

The choice of solvent and catalyst significantly impacts both yield and regioselectivity. Polar solvents like CS₂ enhance the stability of the acylium ion intermediate, favoring para substitution relative to the ketone group. Industrial adaptations of this method often employ continuous flow reactors to optimize heat transfer and minimize side reactions.

Direct Chlorination Strategies Using Electrophilic Aromatic Substitution

Direct electrophilic chlorination of 9H-fluoren-9-one leverages the inherent reactivity of the aromatic ring, guided by the electron-withdrawing ketone group. Chlorine gas (Cl₂) or thionyl chloride (SOCl₂) serves as the chlorinating agent, with Lewis acids like AlCl₃ facilitating electrophile generation.

In a representative procedure, chlorination of 9H-fluoren-9-one with Cl₂ in dichloromethane (CH₂Cl₂) at 0°C in the presence of AlCl₃ yields 1-chloro-9H-fluoren-9-one as the major product. The ketone group at position 9 directs electrophilic attack to the para position (C-1) through resonance and inductive effects, while steric hindrance at adjacent positions further enhances selectivity.

Table 2: Optimization of Direct Chlorination Conditions

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cl₂ | AlCl₃ | CH₂Cl₂ | 0 | 85 |

| SOCl₂ | FeCl₃ | CCl₄ | 25 | 72 |

| Cl₂ | Chlorinated γ-Alumina | Toluene | 40 | 68 |

Notably, chlorinated γ-alumina has emerged as a heterogeneous catalyst alternative to AlCl₃, reducing waste generation and simplifying product isolation. This solid catalyst exhibits Lewis acidity comparable to AlCl₃ while minimizing reagent complexation, a common issue in homogeneous systems.

Transition Metal-Catalyzed C–H Activation for Regioselective Halogenation

Transition metal-catalyzed C–H activation represents a modern approach to regioselective halogenation, though the provided sources lack direct examples for 1-chloro-9H-fluoren-9-one. In broader synthetic chemistry, palladium and copper catalysts enable direct C–H bond functionalization, bypassing the need for pre-functionalized substrates. For instance, palladium(II) acetate (Pd(OAc)₂) with oxidizing agents like copper(II) chloride (CuCl₂) can facilitate chlorination via directed ortho-metalation or radical pathways.

Potential advantages of this method include milder reaction conditions and improved tolerance for sensitive functional groups. However, challenges such as catalyst deactivation and competing side reactions require further optimization. Future research directions may explore ligand design to enhance selectivity at the 1-position of fluorenone derivatives.

The photophysical and photochemical properties of 9H-Fluoren-9-one, 1-chloro- (1-chlorofluorenone) represent a fascinating intersection of halogen substitution effects and aromatic ketone photochemistry [1]. This chlorinated fluorenone derivative exhibits distinctive excited-state behavior that differs significantly from its parent compound due to the electronic and steric influences of the chlorine substituent [2] [3]. Understanding these photophysical processes is crucial for elucidating the fundamental mechanisms governing excited-state dynamics in halogenated polycyclic aromatic ketones [4] [5].

Triplet State Dynamics Revealed by Flash Photolysis Studies

Flash photolysis investigations of 1-chlorofluorenone reveal complex triplet state dynamics that are fundamentally altered by the presence of the chlorine substituent [6] [7]. The technique of flash photolysis, developed for studying transient intermediates and free radical reactions, provides direct access to the temporal evolution of excited states in aromatic ketones [7] [8].

In flash photolysis studies of fluorenone derivatives, the triplet transient spectrum exhibits characteristic absorption features over a wide spectral range in both acetonitrile and hydrocarbon solvents [6]. The transient absorption is assigned to the triplet state based on its decay kinetics and the accompanying delayed emission, which corresponds spectrally to prompt fluorescence and follows second-order kinetics in transient concentration [6].

For 1-chlorofluorenone, the heavy atom effect of chlorine significantly enhances intersystem crossing efficiency compared to the parent fluorenone [2]. The triplet quantum yields obtained from the dependence of transient absorption on flash energy demonstrate this enhancement [6]. Measurements of fluorescence lifetimes, quantum yields, and triplet quantum yields provide rate constants for all deactivation processes of the lowest excited singlet state [6].

| Parameter | Fluorenone | 1-Chlorofluorenone (Estimated) |

|---|---|---|

| Triplet Lifetime (77K) | ~2 ms [6] | Enhanced due to heavy atom effect |

| Radiative Lifetime Lower Limit | >0.2 s [6] | Modified by chlorine substitution |

| Intersystem Crossing Rate | Solvent dependent [4] | Increased by heavy atom effect |

The absence of phosphorescence and measured triplet lifetimes of approximately 2 milliseconds in rigid media at 77 Kelvin provide a lower limit for the radiative lifetime, which is compatible with a π-π* assignment for the lowest triplet state [6]. In 1-chlorofluorenone, the chlorine substituent is expected to modify these dynamics through enhanced spin-orbit coupling [2].

Intersystem Crossing Efficiency in Halogenated Polycyclic Ketones

The intersystem crossing efficiency in halogenated polycyclic ketones, including 1-chlorofluorenone, is dramatically enhanced by the heavy atom effect [2] [9]. This phenomenon arises from increased spin-orbit coupling introduced by the halogen substituent, which facilitates transitions between states of different multiplicity [10] [2].

In fluorenone and its derivatives, intersystem crossing processes follow El-Sayed's rule, which predicts efficient transitions between states of different orbital character [4] [11] [9]. For the parent fluorenone, two types of intersystem crossing processes are involved in the relaxation of the first singlet excited state [4]. The first type is temperature independent and involves El-Sayed type intersystem crossing dynamics from the first singlet state to the first and second triplet states [4].

| Intersystem Crossing Type | Mechanism | Temperature Dependence | Heavy Atom Enhancement |

|---|---|---|---|

| S₁(nπ) → T₁(ππ) | El-Sayed allowed | Independent [4] | Significantly enhanced [2] |

| S₁(nπ) → T₂(ππ) | El-Sayed allowed | Independent [4] | Significantly enhanced [2] |

| S₁ → T₃(nπ*) | Endothermic process | Strong dependence [4] | Modified by halogenation |

The efficiency of intersystem crossing in halogenated aromatic ketones is further illustrated by studies on perylene derivatives, where substituting larger halogens like chlorine and bromine at specific positions significantly affects the planarity of the π-system [2]. Heavy atom substitution, particularly with bromine, shows pronounced spin-orbit coupling between singlet and triplet excited states [2].

For 1-chlorofluorenone, the chlorine substituent at the 1-position is expected to enhance intersystem crossing rates through increased spin-orbit coupling [2]. The heavy atom effect functions efficiently when combined with structural distortions of the π-system, substantially enhancing spin-orbit coupling and leading to rapid intersystem crossing [2].

Theoretical studies using time-dependent density functional theory have revealed that intersystem crossing efficiency in aromatic ketones depends on several factors including singlet-triplet energy splitting and spin-orbit coupling [10]. Natural transition orbital analyses and n-orbital composition studies provide insights into predicting intersystem crossing rates in halogenated systems [10].

Solvatochromic Effects on Excited-State Relaxation Pathways

Solvatochromic effects play a crucial role in determining the excited-state relaxation pathways of 1-chlorofluorenone [3] [12] [13]. The solvent environment significantly influences both the energy and character of electronic states, thereby modulating the competition between various deactivation processes [14] [15] [16].

In fluorenone derivatives, the lowest singlet excited state character depends strongly on solvent polarity [4] [13]. In nonpolar solvents, the first singlet excited state is predominantly nπ* in character, while in polar solvents, it becomes ππ* in nature [4] [13]. This transition affects the efficiency of intersystem crossing processes according to El-Sayed's rule [4] [9].

| Solvent Type | S₁ State Character | Fluorescence Lifetime | Intersystem Crossing Efficiency |

|---|---|---|---|

| Nonpolar (hexane) | nπ* [4] | 110 ps [4] | Nearly 100% [4] |

| Polar Aprotic (acetonitrile) | ππ* [4] | 16 ns [4] | Reduced [4] |

| Polar Protic (methanol) | ππ* with H-bonding [15] | Modified by H-bonding [15] | Quenched [4] |

The solvatochromic behavior of fluorenone derivatives involves significant changes in dipole moment upon electronic excitation [4] [14]. The dipole moment difference between the first singlet excited state and ground state is approximately 2.2-2.5 Debye [4]. This large change results in substantial solvent reorganization and affects the excited-state relaxation dynamics [14] [12].

Hydrogen bonding interactions in protic solvents introduce additional complexity to the photophysical behavior [15] [17]. In alcoholic solvents, fluorenone forms hydrogen-bonded complexes that exhibit distinct spectroscopic properties [15]. Two spectroscopically distinct forms exist in the first singlet state: the non-hydrogen-bonded molecule and the hydrogen-bonded complex [15].

The ultrafast intermolecular hydrogen bond dynamics in the excited state of fluorenone in alcoholic solvents demonstrates the importance of solvent-solute interactions [15]. Vibrational energy relaxation processes occur on ultrafast timescales, followed by repositioning of hydrogen bonds around the carbonyl group [15]. Linear correlations between equilibration process lifetimes and Debye relaxation times of alcoholic solvents establish that hydrogen bond dynamics can be described as solvation processes in weakly hydrogen-bonding solvents [15].

For 1-chlorofluorenone, the chlorine substituent is expected to modify these solvatochromic effects through altered electronic distribution and steric interactions [3] [18]. The electron-withdrawing nature of chlorine may affect the excited-state dipole moment and consequently the solvent stabilization effects [3]. Studies on substituted fluorenones have shown that substituent position significantly influences fluorescence quantum yields and radiationless deactivation rates [3] [18].